3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde
Description
3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a pyrimidin-2-yloxy substituent bearing a trifluoromethyl group at the 4-position. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and electron-donating (methoxy) groups, which influence its electronic and steric properties. Such modifications are common in medicinal chemistry to optimize binding affinity, metabolic stability, and solubility . A closely related analog, 4-([4-(trifluoromethyl)pyrimidin-2-yl]oxy)benzaldehyde (CAS 874782-05-5), lacks the 3-methoxy group but shares the pyrimidine core and trifluoromethyl substituent, making it a useful comparator .
Properties
IUPAC Name |
3-methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-10-6-8(7-19)2-3-9(10)21-12-17-5-4-11(18-12)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHQNIRVYZPBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the pyrimidinyl intermediate. This can be achieved by reacting 4-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions.
Coupling with Benzaldehyde Derivative: The pyrimidinyl intermediate is then coupled with a benzaldehyde derivative, such as 3-methoxybenzaldehyde, using a suitable coupling agent like palladium catalysts in the presence of a base.
Final Product Formation: The final step involves purification and isolation of the desired product, this compound, through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid.
Reduction: 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde depends on its interaction with specific molecular targets. The trifluoromethyl group and pyrimidinyl moiety play crucial roles in its activity. These groups can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Key Observations :
- The 3-methoxy group in the target compound may improve lipophilicity (higher logP) compared to the non-methoxy analog , though experimental data are needed for confirmation.
Research Findings and Hypotheses
Anticancer Potential: Pyrimidine and benzaldehyde derivatives are frequently explored in drug discovery. The analog in demonstrated activity against cancer cells, likely through inhibition of proliferation pathways. The target compound’s trifluoromethyl group may enhance target selectivity compared to trifluoroethoxy analogs.
Metabolic Stability: The methoxy group could reduce oxidative metabolism, improving half-life compared to non-methoxy analogs .
Safety Profile: No toxicity data are available, but the aldehyde group raises concerns about reactivity. Structural modifications (e.g., prodrug strategies) might mitigate this risk.
Biological Activity
3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, enzyme inhibition, and structure-activity relationships (SAR), drawing from diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H14F3N3O3
- Molecular Weight: 367.29 g/mol
This compound features a methoxy group and a trifluoromethyl-substituted pyrimidine ring, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against various cancer cell lines:
- In vitro studies demonstrated that modifications at the 5-position of the pyrimidine ring significantly increase anticancer activity. One study reported an IC50 value of 0.072 µM against MV4-11 cells, indicating potent inhibition of FLT3 kinase activity and induction of cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) Inhibition: Compounds with similar structures have shown moderate inhibition of COX-2, which is implicated in tumorigenesis and inflammation. For example, IC50 values for related compounds ranged from 5.4 µM to 9.2 µM against COX enzymes .
- Cholinesterases Inhibition: The compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. Reported IC50 values for related derivatives were approximately 10.4 µM for AChE and 7.7 µM for BChE .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl has been linked to increased biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances anticancer properties |
| Methoxy | Modulates enzyme inhibition |
| Sulfonate | Improves FLT3 inhibition but reduces membrane permeability |
Research indicates that the trifluoromethyl group enhances binding affinity to target proteins by facilitating stronger interactions through hydrogen bonding and π–π stacking .
Case Studies
- Anticancer Efficacy: A study evaluated the efficacy of a series of pyrimidine derivatives, including those similar to this compound, against various cancer cell lines. The results indicated that modifications at specific positions led to significant increases in cytotoxicity.
- Inhibition Mechanisms: Molecular docking studies revealed that compounds with the trifluoromethyl group bind effectively to the ATP-binding site of FLT3 kinase, forming multiple hydrogen bonds with critical amino acid residues. This interaction is believed to be pivotal in their inhibitory effects on cancer cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
